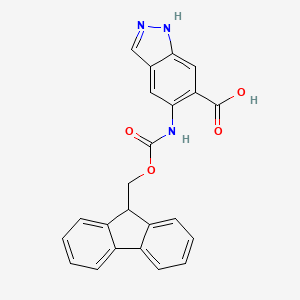

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid

Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid (molecular formula: C₂₃H₁₇N₃O₄, molecular weight: 399.41 g/mol) is a heterocyclic compound featuring an indazole core substituted with a carboxylic acid group at position 6 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine at position 5 . The Fmoc group serves as a temporary protecting moiety in organic synthesis, particularly in peptide chemistry, due to its stability under acidic conditions and selective cleavage under basic conditions. This compound is structurally significant in medicinal chemistry and materials science, where indazole derivatives are known for their biological activity (e.g., kinase inhibition) and coordination capabilities .

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c27-22(28)18-10-20-13(11-24-26-20)9-21(18)25-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIYIJBIFSXXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C5C(=C4)C=NN5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid typically involves multiple steps:

Fmoc Protection: The initial step often involves the protection of an amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

Indazole Formation: The indazole core is synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient use of reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole or fluorenyl rings.

Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its Fmoc-protected amino group is particularly useful in peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.

Biology

In biological research, this compound can be used to study the interactions of indazole derivatives with biological targets. Its structural features make it a valuable tool in the design of enzyme inhibitors or receptor ligands.

Medicine

Medically, indazole derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the Fmoc group can enhance the compound’s stability and facilitate its incorporation into drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed. In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid, we compare it with three categories of analogs: Fmoc-protected heterocycles, indazole-carboxylic acid derivatives, and other nitrogen-containing aromatic systems.

Fmoc-Protected Heterocycles

Key Differences :

- Indazole vs. Piperazine and cyclopentane analogs lack aromaticity, limiting their use in photoluminescent materials or π-π interactions.

- Position of Carboxylic Acid : The 6-carboxylic acid group in the indazole derivative enables direct metal coordination (e.g., Zn²⁺, Cd²⁺ in CPs/MOFs), whereas acetic acid in the piperazine derivative acts as a flexible spacer .

Indazole-Carboxylic Acid Derivatives

Key Differences :

- Fmoc Protection : The Fmoc group in the query compound enhances solubility in organic solvents (e.g., DMF, THF) compared to the unprotected indazole-carboxylic acid, which is more polar and less soluble .

- Biological Activity: Nitro-substituted indazoles exhibit antimicrobial properties, while the Fmoc-amino derivative is tailored for synthetic versatility rather than direct bioactivity .

Other Nitrogen-Containing Aromatic Systems

Key Differences :

- Heterocycle Rigidity : Purines and carbazoles have fused-ring systems with extended conjugation, enabling applications in optoelectronics. The indazole core in the query compound is smaller and less conjugated, favoring coordination chemistry over optoelectronic uses .

- Functional Group Diversity: The Fmoc-amino group in the query compound contrasts with the nitro and methyl groups in carbazoles, which are electron-withdrawing and alter redox properties .

Coordination Chemistry

- The carboxylic acid group in 1H-indazole-6-carboxylic acid forms stable coordination polymers (CPs) with Zn²⁺ and Cd²⁺, exhibiting photoluminescence governed by ligand-centered π→π* transitions . The Fmoc-protected analog is less studied in this context, but its bulkier Fmoc group may sterically hinder metal coordination.

Pharmacological Potential

- Indazole derivatives lacking the Fmoc group (e.g., pazopanib, niraparib) are FDA-approved kinase inhibitors. The Fmoc-amino analog could serve as a precursor for prodrugs or PROTACs (proteolysis-targeting chimeras) by leveraging its selective deprotection .

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C20H21N2O4 |

| Molecular Weight | 355.39 g/mol |

| IUPAC Name | 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid |

| CAS Number | 1694536-15-6 |

| Appearance | Powder |

| Storage Conditions | Room Temperature |

Research indicates that compounds related to 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid exhibit apoptosis-inducing properties. A study identified similar fluorenyl derivatives that activated caspases, leading to programmed cell death in various cancer cell lines, including T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) cells. The mechanism involves cell cycle arrest followed by apoptosis, as evidenced by flow cytometry analysis .

Case Studies and Research Findings

- Apoptosis Induction : A high-throughput screening assay demonstrated that N-aryl-9-oxo-9H-fluorene-1-carboxamides, structurally related to the indazole derivative, induced apoptosis with sub-micromolar potency in multiple cancer cell lines .

- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the carboxamide group significantly influenced the compound's efficacy. For instance, compounds with increased aqueous solubility maintained broad activity in caspase activation assays .

- Toxicity Studies : In vitro assays conducted on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines revealed dose-dependent toxicity of certain derivatives, particularly those containing cadmium . This suggests a need for careful evaluation of the toxicity profile alongside therapeutic efficacy.

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations for synthesizing 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid in a laboratory setting?

The synthesis typically involves introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino functionality of the indazole-carboxylic acid scaffold. Critical steps include:

- Protection of the amino group : Use of Fmoc chloride or activated esters under anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography or recrystallization to isolate intermediates, ensuring high purity (>95%) for downstream applications .

- Acid stability : The Fmoc group is acid-labile, so mild deprotection conditions (e.g., 20% piperidine in DMF) are recommended to prevent premature cleavage .

Q. How should researchers handle and store 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid to ensure stability?

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and oxidative degradation .

- Handling : Use gloves and eye protection; avoid inhalation of dust. The compound may cause skin/eye irritation (H315/H319) and respiratory tract irritation (H335) .

- Solubility : Dissolve in aprotic solvents like DMF or DMSO for reactions, as aqueous solutions may hydrolyze the Fmoc group .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98% recommended for peptide synthesis) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the Fmoc group’s presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and indazole-carboxylic acid backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical m/z: 382.42 for [M+H]⁺) .

Advanced Research Questions

Q. How does the Fmoc group influence the reactivity of this compound in peptide coupling reactions?

The Fmoc group acts as a temporary protective moiety for the amino group, enabling selective activation of the carboxylic acid for amide bond formation. Key considerations include:

- Coupling efficiency : Use coupling agents like HATU or DCC with HOAt to enhance reactivity .

- Orthogonality : The Fmoc group is stable under basic conditions but cleaved by amines (e.g., piperidine), allowing sequential deprotection in solid-phase peptide synthesis (SPPS) .

- Side reactions : Monitor for Fmoc cleavage via UV absorbance at 301 nm during SPPS to optimize coupling cycles .

Q. What challenges arise in deprotecting Fmoc-protected intermediates during indazole derivative synthesis?

- Incomplete cleavage : Residual Fmoc groups can hinder downstream reactions. Optimize deprotection time (e.g., 30 min in 20% piperidine/DMF) and verify completeness via TLC or LC-MS .

- Byproduct formation : Piperidine adducts or diketopiperazine formation may occur if the indazole scaffold is sterically hindered. Use dilute solutions and low temperatures to mitigate this .

- Acid sensitivity : Avoid trifluoroacetic acid (TFA) during deprotection unless the indazole core is stable under strong acidic conditions .

Q. What role does this compound play in drug discovery, particularly in kinase inhibitor development?

The indazole-carboxylic acid moiety is a common pharmacophore in kinase inhibitors (e.g., targeting VEGF or EGFR). The Fmoc group facilitates modular synthesis of analogs by:

- Scaffold diversification : Introducing substituents at the indazole N1 position via SPPS .

- Bioactivity optimization : Structure-activity relationship (SAR) studies using Fmoc-protected intermediates to balance solubility and target binding .

- Prodrug strategies : The carboxylic acid can be esterified for improved bioavailability, with the Fmoc group removed post-synthesis .

Methodological Considerations

- Contradictions in stability data : While most Fmoc derivatives are moisture-sensitive, notes that related fluorene-carboxylic acids (e.g., 9-fluorenecarboxylic acid) exhibit higher thermal stability. Verify stability for the indazole derivative via accelerated degradation studies (40°C/75% RH) .

- Synthetic alternatives : Microwave-assisted synthesis can reduce reaction times for Fmoc protection steps, as reported for analogous amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.